4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine
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Overview
Description
4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine is an organic compound that features a pyridine ring substituted with a methoxy group attached to a 3,5-di-tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine typically involves the reaction of 3,5-di-tert-butylphenol with pyridine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of a pyridine derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenolic or pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring .
Scientific Research Applications
4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar in structure but with an aldehyde group instead of a pyridine ring.
4,4’-Di-tert-butylbiphenyl: Contains two phenyl rings with tert-butyl groups but lacks the methoxy and pyridine functionalities
Uniqueness
4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine is unique due to its combination of a pyridine ring and a 3,5-di-tert-butylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
917756-56-0 |
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Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-[(3,5-ditert-butylphenyl)methoxy]pyridine |
InChI |
InChI=1S/C20H27NO/c1-19(2,3)16-11-15(12-17(13-16)20(4,5)6)14-22-18-7-9-21-10-8-18/h7-13H,14H2,1-6H3 |
InChI Key |
JNJPNFIIHUUGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)COC2=CC=NC=C2)C(C)(C)C |
Origin of Product |
United States |
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